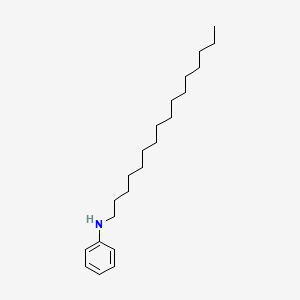

N-hexadecylaniline

Beschreibung

Eigenschaften

IUPAC Name |

N-hexadecylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23-22-19-16-15-17-20-22/h15-17,19-20,23H,2-14,18,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEGRINNWXKNJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-hexadecylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hexadecylaniline, a secondary aromatic amine with a long alkyl chain, is a molecule of significant interest in various fields of research and development, including materials science and drug delivery. Its amphiphilic nature, stemming from the hydrophilic aniline head and the hydrophobic hexadecyl tail, allows it to function as a surfactant, a building block for complex organic molecules, and a lipophilic intermediate in pharmaceutical synthesis.[1] The synthesis of this compound is primarily achieved through two well-established reaction pathways: N-alkylation of aniline and reductive amination. This guide provides a detailed examination of the reaction mechanisms, experimental protocols, and quantitative data associated with these synthetic routes.

Core Synthesis Methodologies

The two principal methods for the synthesis of this compound are direct N-alkylation and reductive amination. Each method offers distinct advantages and proceeds through a different mechanistic pathway.

N-Alkylation of Aniline

This is a direct approach where aniline is reacted with a hexadecyl derivative, typically a halide or an alcohol. The most common variant involves the use of 1-bromohexadecane in the presence of a base.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the aniline, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromohexadecane. The presence of a base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral this compound and preventing the formation of a quaternary ammonium salt.

Caption: N-Alkylation of aniline with 1-bromohexadecane.

Experimental Protocol (Representative):

A representative protocol for the N-alkylation of aniline is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) and 1-bromohexadecane (1.1 equivalents) in a suitable solvent such as ethanol or toluene.[1]

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2.0 equivalents), to the mixture.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water to remove any remaining inorganic salts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Reductive Amination

Reductive amination is an alternative method that involves the reaction of aniline with hexadecanal to form an intermediate imine, which is then reduced to the final amine product.[2]

Reaction Mechanism:

This two-step, one-pot reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon of hexadecanal, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form an imine (Schiff base). A reducing agent, present in the reaction mixture, selectively reduces the imine to this compound.[3] Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde.[4]

Caption: Reductive amination of aniline with hexadecanal.

Experimental Protocol (Representative):

A representative protocol for the reductive amination is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 equivalent) and hexadecanal (1.0 equivalent) in a suitable solvent, such as methanol or dichloromethane.[5]

-

pH Adjustment: Add a catalytic amount of acetic acid to facilitate imine formation.[5]

-

Addition of Reducing Agent: Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the stirred solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Extract the mixture with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that specific yields and reaction conditions can vary based on the scale of the reaction and the specific reagents and catalysts used.

| Parameter | N-Alkylation of Aniline | Reductive Amination |

| Reactants | Aniline, 1-Bromohexadecane | Aniline, Hexadecanal |

| Solvent | Ethanol, Toluene | Methanol, Dichloromethane |

| Base/Catalyst | K₂CO₃, NaOH | Acetic Acid |

| Reducing Agent | N/A | NaBH₃CN, NaBH(OAc)₃ |

| Temperature (°C) | 80-110 | Room Temperature |

| Reaction Time (h) | 12-24 | 12-24 |

| Typical Yield (%) | 70-90 | 60-85 |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through either N-alkylation of aniline or reductive amination. The choice of method may depend on the availability of starting materials, desired yield, and the scale of the reaction. The N-alkylation route is a direct and often high-yielding method, while reductive amination provides a milder alternative that avoids the use of alkyl halides. Both pathways are robust and can be adapted for various research and development applications, making this compound a readily accessible compound for further chemical exploration.

References

physical and chemical properties of N-hexadecylaniline

An In-depth Technical Guide to the Physical and Chemical Properties of N-hexadecylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 4439-42-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, detailed experimental protocols, and clear visual representations of key processes.

Core Physical and Chemical Properties

This compound is an organic compound featuring a long hexadecyl aliphatic chain attached to the nitrogen atom of an aniline molecule.[1] This amphiphilic structure, possessing both a hydrophobic alkyl chain and a hydrophilic amino-aromatic head, makes it a subject of interest in materials science and biochemistry, particularly for applications like drug delivery and the formation of self-assembling molecular structures.[1]

Quantitative Data Summary

The following table summarizes the key .

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₉N | [1][2][3] |

| Molecular Weight | 317.55 - 317.6 g/mol | [1][2][3][4] |

| Melting Point | 53-56 °C | [1][5][6] |

| 43-45 °C | [7] | |

| Boiling Point | 254-255 °C at 15 mmHg | [1][5][6] |

| 330 °C (literature) | [7] | |

| Appearance | Colorless to pale yellow liquid/solid | [1][6] |

| Density (estimate) | 0.8841 g/cm³ | [5][6] |

| Octanol/Water Partition Coefficient (logP) | 7.580 (Calculated) | [4] |

| Water Solubility (log₁₀WS) | -7.76 (Calculated) | [4] |

| Topological Polar Surface Area | 12 Ų | [2] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Refractive Index (estimate) | 1.5066 | [5] |

Chemical Synthesis and Reactivity

Synthesis Protocol: Nucleophilic Substitution

The primary method for synthesizing this compound is through the condensation reaction between aniline and a hexadecyl halide, such as hexadecyl bromide.[1] This reaction proceeds via a nucleophilic substitution mechanism.

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in an appropriate organic solvent like ethanol or toluene.

-

Addition of Base: Add a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture. The base acts as a proton scavenger.

-

Addition of Alkyl Halide: Slowly add hexadecyl bromide to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature and allow it to reflux for several hours to ensure the completion of the reaction.

-

Work-up and Purification: After cooling to room temperature, the mixture is typically washed with water to remove inorganic salts. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Caption: Synthesis of this compound.

Chemical Reactivity

This compound undergoes reactions typical of secondary amines and aromatic compounds:

-

Oxidation: The compound can be oxidized to form corresponding quinones.[1]

-

Electrophilic Substitution: The electron-donating nature of the amino group activates the aromatic ring, making it susceptible to electrophilic substitution reactions.[1]

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Detailed Experimental Protocol (Solid Sample):

-

Sample Preparation: As this compound can be a solid at room temperature, the sample can be prepared as an oil mull.[3] A small amount of the solid is ground with a drop of mineral oil (Nujol) in an agate mortar and pestle until a smooth paste is formed.

-

Sample Application: The paste is then spread thinly and evenly between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The plates are placed in the spectrometer's sample holder. The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key expected peaks include N-H stretching (~3400 cm⁻¹), C-H stretching from the alkyl chain (~2900 cm⁻¹), and C=C stretching from the aromatic ring (~1600 cm⁻¹).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the molecular structure.

Detailed Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: Expect signals for aromatic protons, the N-H proton, and distinct signals for the protons of the long alkyl chain (CH₂, CH₃).

-

¹³C NMR: Expect signals for the carbons of the aromatic ring and the hexadecyl chain.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

Detailed Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak [M]⁺, which should correspond to the molecular weight of this compound (317.6 g/mol ). Analyze the fragmentation pattern to further confirm the structure.

Caption: Analytical Characterization Workflow.

Safety and Handling

This compound is classified as a substance that can cause severe skin burns and eye damage.[7] It is also considered very toxic to aquatic life with long-lasting effects.[7]

-

Handling: Use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7] Work in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, vapors, or mist.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Applications and Research Interest

The unique amphiphilic properties of this compound make it a valuable compound in several areas of research:

-

Materials Science: It has been investigated for its potential use as a surfactant and in the fabrication of hybrid organized molecular films.[1][5]

-

Nanotechnology: It has been used in the seed-mediated synthesis of gold nanoparticles and in methods for the metallization of DNA to create nanowire networks.[1][5]

-

Biochemical Applications: Its ability to interact with both hydrophilic and hydrophobic environments suggests potential applications in drug delivery systems, where it could help transport therapeutic agents across lipid membranes.[1]

References

- 1. Buy this compound | 4439-42-3 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Aniline, n-hexadecyl- [webbook.nist.gov]

- 4. Aniline, n-hexadecyl- (CAS 4439-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-HEXADECYLANILINE CAS#: 79098-13-8 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of N-hexadecylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-hexadecylaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the physicochemical properties of this compound, theoretical solubility considerations in various organic solvents, and a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is an organic compound with the molecular formula C₂₂H₃₉N.[1] It is a derivative of aniline, featuring a long hexadecyl (C16) alkyl chain attached to the nitrogen atom. This structure imparts an amphiphilic nature to the molecule, with a polar aniline head and a long, nonpolar hydrocarbon tail.[1] This dual characteristic suggests its potential utility as a surfactant, in the formation of self-assembling molecular structures, and in various applications within materials science and drug delivery.[1] Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, formulation, and various industrial processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical in predicting and understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₉N | [1][2][3] |

| Molecular Weight | 317.55 g/mol | [3] |

| Melting Point | 53-56 °C | [1] |

| Boiling Point | 254-255 °C at 15 mmHg | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| LogP (Octanol/Water Partition Coefficient) | 9.7 (Predicted) | [2] |

| Topological Polar Surface Area | 12 Ų | [2] |

Table 1: Physicochemical Properties of this compound

The high predicted LogP value indicates that this compound is significantly more soluble in nonpolar, lipophilic solvents than in water. The long alkyl chain dominates the molecule's character, making it largely nonpolar.

Expected Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Xylene): Due to the prominent nonpolar hexadecyl chain, this compound is expected to exhibit high solubility in nonpolar hydrocarbon solvents. The van der Waals forces between the alkyl chain and the nonpolar solvent molecules would facilitate dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): Moderate solubility is anticipated in these solvents. While the aniline head can engage in dipole-dipole interactions, the large nonpolar tail may limit solubility compared to more polar solutes.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Lower solubility is expected in polar protic solvents. The hydrogen bonding capability of the solvent may not be sufficient to overcome the strong nonpolar character of the hexadecyl group. The energy required to disrupt the hydrogen bonding network of the solvent to accommodate the large nonpolar molecule may be significant.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is generally expected in chlorinated solvents as they can effectively solvate a wide range of organic compounds.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on determining the mass of the solute dissolved in a known mass or volume of a saturated solution.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (a temperature below its boiling point is recommended, e.g., 60-80 °C). A vacuum oven can facilitate this process at a lower temperature.

-

Once the solvent is completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL):

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

-

Volume of solvent in the filtered sample = (Mass of filtered solution - Mass of dissolved this compound) / Density of the solvent at the experimental temperature

-

Solubility = (Mass of dissolved this compound / Volume of solvent in the filtered sample) * 100

-

4.4. Experimental Workflow Diagram

References

The Amphiphilic Nature of N-Hexadecylaniline: A Technical Guide for Researchers

An in-depth exploration of the synthesis, physicochemical properties, and applications of N-hexadecylaniline, a versatile amphiphile with significant potential in drug delivery and material science.

This compound, a molecule featuring a long hydrophobic hexadecyl tail and a hydrophilic aniline headgroup, exhibits pronounced amphiphilic properties that drive its self-assembly into various supramolecular structures. This technical guide provides a comprehensive overview of the core principles governing its amphiphilic nature, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug delivery and surface engineering.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is its dual chemical nature. The 16-carbon alkyl chain imparts significant hydrophobicity, driving the molecule to minimize contact with aqueous environments. Conversely, the aniline headgroup, with its nitrogen atom's lone pair of electrons, provides a degree of polarity and the potential for hydrogen bonding, rendering it hydrophilic. This molecular dichotomy is the foundation of its surface-active and self-assembling behavior.

Quantitative Amphiphilic Characteristics

Precise quantification of the amphiphilic properties of this compound is crucial for its effective application. Key parameters include its Critical Micelle Concentration (CMC), surface tension reduction capabilities, and solubility in various solvents.

| Property | Value | Method of Determination |

| Critical Micelle Concentration (CMC) | Data not available in searched literature | Tensiometry, Fluorescence Spectroscopy, Isothermal Titration Calorimetry |

| Surface Tension of Aqueous Solution | Data not available in searched literature | Tensiometry (Wilhelmy Plate, Du Noüy Ring) |

| Solubility in Water | Practically insoluble | Visual Inspection, Spectrophotometry |

| Solubility in Ethanol | Soluble | Visual Inspection, Spectrophotometry |

| Solubility in Methanol | Soluble | Visual Inspection, Spectrophotometry |

Note: While specific experimental values for the CMC and surface tension of this compound were not found in the searched literature, the provided methods are standard techniques for their determination.

Synthesis of this compound

This compound is typically synthesized via the N-alkylation of aniline with a 16-carbon alkyl halide, such as 1-bromohexadecane. This nucleophilic substitution reaction results in the formation of the secondary amine.

Experimental Protocol: N-Alkylation of Aniline

Materials:

-

Aniline

-

1-Bromohexadecane

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve aniline and 1-bromohexadecane in DMF.

-

Add sodium carbonate to the mixture. The carbonate acts as a base to neutralize the hydrobromic acid byproduct.

-

Heat the reaction mixture under reflux with constant stirring for a specified duration (e.g., 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization of Amphiphilic Behavior

Several techniques are employed to characterize the self-assembly and surface activity of this compound.

Tensiometry

Surface tension measurements are fundamental to determining the CMC of an amphiphile.

Experimental Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations. Due to its low water solubility, a co-solvent like ethanol may be necessary, or the measurements can be performed on a dispersion.

-

Use a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method) to measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is identified as the concentration at which the surface tension abruptly changes its slope and becomes relatively constant.

Fluorescence Spectroscopy

The use of fluorescent probes, such as pyrene, is a sensitive method for determining the CMC.

Experimental Protocol:

-

Prepare a series of this compound solutions in water (or a suitable solvent system) containing a constant, low concentration of pyrene.

-

Excite the pyrene molecule at its absorption maximum (around 334 nm) and record the emission spectrum.

-

Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio as a function of the this compound concentration.

-

A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic core of the micelles, and the concentration at which this occurs corresponds to the CMC.

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of the aggregates (micelles or nanoparticles) formed by this compound in a solution.

Experimental Protocol:

-

Prepare a solution of this compound at a concentration above its CMC.

-

Filter the solution to remove any dust particles.

-

Place the solution in a cuvette and insert it into the DLS instrument.

-

The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

-

The Stokes-Einstein equation is used to calculate the hydrodynamic radius of the aggregates.

Applications in Drug Delivery and Material Science

The amphiphilic nature of this compound makes it a promising candidate for various applications, particularly in the formulation of drug delivery systems and the creation of functional surfaces.

Nanoparticle-Based Drug Delivery

This compound can self-assemble into micelles or be used as a component in nanoparticle formulations to encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.

Experimental Protocol: Preparation of this compound-Based Nanoparticles

-

Dissolve this compound and a hydrophobic drug in a water-miscible organic solvent (e.g., acetone or ethanol).

-

This organic solution is then added dropwise to an aqueous phase under constant stirring.

-

The organic solvent is subsequently removed by evaporation under reduced pressure.

-

As the organic solvent is removed, the this compound and the encapsulated drug self-assemble into nanoparticles.

-

The resulting nanoparticle suspension can be further purified by dialysis or centrifugation to remove any free drug or surfactant.

-

The size, morphology, and drug-loading efficiency of the nanoparticles are then characterized using techniques such as DLS, Transmission Electron Microscopy (TEM), and UV-Vis spectroscopy.

Langmuir-Blodgett Films

This compound can be spread at the air-water interface to form a monomolecular layer, known as a Langmuir film. These films can then be transferred onto solid substrates to create highly ordered multilayer structures called Langmuir-Blodgett (LB) films.[1] These films have potential applications in sensors, electronics, and as model biological membranes.

Experimental Protocol: Formation of Langmuir-Blodgett Films

-

A solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform) is prepared.

-

This solution is carefully spread dropwise onto the surface of a subphase (typically purified water) in a Langmuir trough.

-

After the solvent evaporates, a monolayer of this compound molecules remains at the air-water interface.

-

Mobile barriers on the trough are used to compress the monolayer, increasing the surface pressure. The surface pressure-area isotherm is recorded to characterize the different phases of the monolayer.

-

A solid substrate (e.g., silicon wafer, glass slide) is then vertically dipped and withdrawn through the compressed monolayer.

-

With each dipping and withdrawal cycle, a layer of this compound is transferred onto the substrate, allowing for the build-up of a multilayer LB film.

-

The quality and structure of the LB film can be analyzed using techniques such as atomic force microscopy (AFM) and X-ray reflectivity.

Interaction with Cell Membranes and Potential Signaling Implications

While direct involvement of this compound in specific signaling pathways has not been documented in the reviewed literature, its amphiphilic structure strongly suggests a significant interaction with biological membranes. The hydrophobic hexadecyl tail can readily insert into the lipid bilayer of cell membranes, while the hydrophilic aniline headgroup remains at the membrane-water interface. This insertion can alter the physical properties of the membrane, such as its fluidity and permeability, which in turn can indirectly influence the function of membrane-bound proteins, including receptors and enzymes involved in signaling cascades.

Conclusion

This compound is a classic example of an amphiphilic molecule with a rich potential for scientific research and application. Its straightforward synthesis and inherent self-assembling properties make it an attractive building block for the construction of novel drug delivery systems and functional materials. Further research to precisely quantify its amphiphilic characteristics and to explore its interactions with biological systems will undoubtedly unlock even more of its potential in the fields of medicine and material science. This guide provides a foundational framework for researchers and professionals to understand and utilize the unique properties of this compound in their work.

References

N-Hexadecylaniline: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Material Scientists

N-hexadecylaniline, a substituted aniline featuring a long C16 alkyl chain, is emerging as a highly versatile molecule in material science. Its unique amphiphilic nature, combining a hydrophilic aniline head with a hydrophobic hexadecyl tail, unlocks a wide array of potential applications, ranging from self-assembling liquid crystals and processable conductive polymers to effective corrosion inhibitors and building blocks for nanomaterials. This technical guide provides a comprehensive overview of the material science applications of this compound, complete with experimental protocols and quantitative data to facilitate further research and development in this exciting field.

Physicochemical Properties of this compound

This compound is a waxy solid at room temperature with a melting point in the range of 53-56 °C.[1] Its long alkyl chain renders it highly soluble in nonpolar organic solvents, while the aniline moiety provides a site for chemical reactions and interactions with polar surfaces.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₉N | [1] |

| Molecular Weight | 317.55 g/mol | [2] |

| Melting Point | 53-56 °C | [1] |

| Boiling Point | 254-255 °C (at 15 mmHg) | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

Synthesis of this compound

This compound is typically synthesized via a nucleophilic substitution reaction between aniline and a 16-carbon alkyl halide, such as 1-bromohexadecane. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

References

N-Hexadecylaniline: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-hexadecylaniline, a unique amphiphilic molecule, is emerging as a valuable precursor in the field of organic synthesis. Its distinct molecular structure, featuring a long hydrophobic hexadecyl chain attached to a hydrophilic aniline moiety, imparts properties that are increasingly being exploited in the synthesis of complex organic molecules, particularly in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its chemical properties, key reactions, and potential applications, with a focus on experimental protocols and quantitative data.

Physicochemical Properties of this compound

This compound, with the chemical formula C₂₂H₃₉N, is characterized by its dual hydrophobic-hydrophilic nature.[1] This amphiphilicity governs its solubility and reactivity, making it a versatile building block for a variety of synthetic targets. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₉N | [1] |

| Molecular Weight | 317.55 g/mol | [1] |

| Melting Point | 25-27 °C | [1] |

| Boiling Point | 198-200 °C at 2 mmHg | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in nonpolar organic solvents | [2] |

Key Synthetic Transformations of this compound

The reactivity of this compound is primarily centered around the aniline functional group, which can undergo a variety of classical organic reactions. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Synthesis of Schiff Bases for Liquid Crystals

One of the most well-documented applications of long-chain anilines like this compound is in the synthesis of Schiff bases, which are known to exhibit liquid crystalline properties. The reaction involves the condensation of the primary amine of this compound with an aldehyde. A general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of Schiff base liquid crystals.

A specific example is the synthesis of (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline, where an alkyloxy aniline is reacted with 4-(benzyloxy)benzaldehyde.[3] This procedure can be adapted for this compound.

Experimental Protocol: Synthesis of a Schiff Base from this compound [3]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (e.g., 4-(benzyloxy)benzaldehyde, 1 equivalent) in absolute ethanol.

-

Reaction: Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and chloroform.

Quantitative data for a similar synthesis of (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline is provided in Table 2.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |

| 4-Hexyloxyaniline | 4-(Benzyloxy)benzaldehyde | Ethanol | 2 hours | 93% |

Potential Application in Quinoline Synthesis (Skraup Reaction)

Caption: Proposed pathway for the Skraup synthesis of a hexadecyl-substituted quinoline.

General Experimental Protocol for Skraup Synthesis [4]

-

Reaction Mixture: Carefully add concentrated sulfuric acid to a mixture of this compound and glycerol in a flask equipped with a reflux condenser. An oxidizing agent, such as nitrobenzene or arsenic acid, is then added.

-

Heating: The mixture is heated, often cautiously at first, as the reaction can be exothermic. The reaction is then maintained at reflux for several hours.

-

Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide). The quinoline product is then typically isolated by steam distillation or solvent extraction.

-

Purification: The crude product is purified by distillation or chromatography.

Synthesis of Azo Dyes

The primary amine group of this compound can be readily diazotized and coupled with various aromatic compounds to form azo dyes.[5] The long hexadecyl chain would impart significant lipophilicity to the resulting dye molecule, potentially making it suitable for coloring nonpolar materials like waxes, plastics, and oils.

Caption: Logical relationship in the synthesis of azo dyes from this compound.

General Experimental Protocol for Azo Dye Synthesis [5]

-

Diazotization: this compound is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.

-

Coupling Reaction: The resulting diazonium salt solution is then slowly added to a solution of the coupling component (e.g., a phenol or an amine) dissolved in a suitable solvent. The pH of the coupling reaction is often adjusted to optimize the reaction.

-

Isolation: The azo dye typically precipitates from the reaction mixture and can be collected by filtration.

-

Purification: The crude dye is washed with water and can be purified by recrystallization.

Other Potential Synthetic Applications

The reactivity of the aniline moiety in this compound opens up possibilities for a range of other synthetic transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Further substitution on the nitrogen atom.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as halogenation, nitration, and sulfonation, although the directing effects of the amino group and the bulky hexadecyl chain would need to be considered.

Conclusion

This compound is a precursor with significant potential in organic synthesis. Its amphiphilic nature and the reactivity of its aniline functional group make it a valuable starting material for the synthesis of a variety of complex molecules, including liquid crystals, and potentially quinolines and azo dyes with unique properties. The detailed experimental protocol for Schiff base synthesis provided in this guide serves as a practical starting point for researchers. Further exploration of its reactivity in other classical organic reactions is warranted and could lead to the development of novel materials and pharmaceutically relevant compounds.

References

- 1. environmentaljournals.org [environmentaljournals.org]

- 2. [PDF] Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

N-hexadecylaniline: A Comprehensive Health and Safety Data Guide for Researchers

Disclaimer: This document provides a summary of available health and safety information on N-hexadecylaniline. It is intended for use by qualified individuals trained in handling chemical substances. All users should conduct their own risk assessments and consult original source documentation.

Executive Summary

This compound is a chemical compound for which there is a significant lack of publicly available health and safety data. No specific quantitative toxicological data, such as LD50 or LC50 values, and no dedicated studies on its potential for irritation, sensitization, carcinogenicity, mutagenicity, or reproductive toxicity have been identified in the public domain. This guide, therefore, provides a comprehensive overview of the known physicochemical properties of this compound and presents available data for structurally similar long-chain alkylanilines to offer a provisional hazard assessment. In the absence of specific data, a cautious approach to handling this compound is strongly recommended, adhering to the principles of good laboratory practice and utilizing appropriate personal protective equipment. This document also outlines standard experimental protocols for key toxicological endpoints to guide future safety evaluations of this and other novel chemical entities.

Physicochemical and Toxicological Data

Due to the absence of specific toxicological data for this compound, a summary of its known physicochemical properties is provided below. This is followed by a table of available toxicological information for structurally similar long-chain alkylanilines, which may be used as a preliminary guide to potential hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 16733-31-8 |

| Molecular Formula | C₂₂H₃₉N |

| Molecular Weight | 317.55 g/mol |

| Appearance | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Flash Point | No data available |

| Solubility | No data available |

| Vapor Pressure | No data available |

| Density | No data available |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Table 2: Toxicological Data for Structurally Similar Long-Chain Alkylanilines

| Compound | CAS Number | Toxicological Endpoint | Finding |

| N-Dodecylaniline | 3007-74-7 | Acute Oral Toxicity | Harmful if swallowed (GHS Category 4)[1] |

| Acute Dermal Toxicity | Harmful in contact with skin (GHS Category 4)[1] | ||

| Acute Inhalation Toxicity | Harmful if inhaled (GHS Category 4)[1] | ||

| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2)[1] | ||

| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2)[1] | ||

| 4-Dodecylaniline | 104-42-7 | Acute Oral Toxicity | Harmful if swallowed (GHS Category 4)[2] |

| Aquatic Toxicity (Acute) | Very toxic to aquatic life (GHS Category 1)[2] | ||

| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects | ||

| Ecotoxicity (Daphnia magna) | EC50: 0.00071 mg/L (48 h)[3] |

Experimental Protocols

Given the lack of specific safety data for this compound, the following are detailed, generalized experimental protocols for key toxicological assays, based on internationally recognized guidelines. These protocols are provided as a reference for any future toxicological evaluation of this substance.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD Guideline 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

-

Housing and Feeding: Animals are caged individually and acclimated for at least 5 days before the study. Standard laboratory diet and water are provided ad libitum.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, water). The concentration is adjusted to provide the desired dose in a constant volume (e.g., 5-10 mL/kg body weight).

-

Procedure:

-

A single animal is fasted overnight (food, but not water, is withheld).

-

The animal is weighed, and a single dose of the test substance is administered by gavage.

-

The starting dose is selected based on available information, or a default value of 175 mg/kg is used.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level (using a dose progression factor, e.g., 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until a stopping criterion is met (e.g., a specified number of reversals in outcome).

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD Guideline 439)

-

Objective: To determine the skin irritation potential of a substance using an in vitro model.

-

Test System: A commercially available, reconstituted human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance (liquid or solid) is applied directly to the surface of the epidermis tissue.

-

A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

-

The substance is left in contact with the tissue for a specified period (e.g., 60 minutes).

-

After exposure, the substance is removed by rinsing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Viability Assessment:

-

Tissue viability is measured using a quantitative assay, typically the MTT assay.

-

The tissues are incubated with MTT, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.

-

The formazan is extracted, and the optical density is measured.

-

-

Data Analysis: The viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is ≤ 50%.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

-

Test Strains: At least five strains are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA or WP2 uvrA (pKM101)) or S. typhimurium (TA102).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Procedure (Plate Incorporation Method):

-

The test substance, the bacterial culture, and, if required, the S9 mix are combined in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (colonies that can grow in the absence of the required amino acid) is counted.

-

-

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the test strains.

Visualizations

The following diagrams illustrate key concepts relevant to the toxicological assessment of this compound and related compounds.

Caption: A generalized workflow for the toxicological evaluation of a new chemical substance.

Caption: Generalized metabolic activation pathway of aniline and its derivatives.

References

Spectroscopic Analysis of N-hexadecylaniline: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic data for N-hexadecylaniline, catering to researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its aromatic and aliphatic components, as well as the secondary amine group.

Data Presentation: IR Absorption Bands

The following table summarizes the key absorption bands observed in the infrared spectrum of this compound.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2924, 2853 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C bending |

| ~1320 | Medium | C-N stretch |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend |

Data is based on typical values for similar compounds and the NIST WebBook data for this compound.[1]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR):

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure close contact between the sample and the crystal.

-

The infrared beam is directed through the crystal, where it interacts with the sample at the surface.

-

The detector measures the attenuated infrared radiation to generate the spectrum.

Potassium Bromide (KBr) Pellet Method:

-

Approximately 1-2 mg of this compound is ground into a fine powder with about 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

The KBr pellet is placed in a sample holder and the IR spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are predicted based on its molecular structure.

Data Presentation: Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | t | 2H | Ar-H (meta) |

| ~6.7 | t | 1H | Ar-H (para) |

| ~6.6 | d | 2H | Ar-H (ortho) |

| ~3.6 | s (broad) | 1H | N-H |

| ~3.1 | t | 2H | N-CH₂- |

| ~1.6 | quint | 2H | N-CH₂-CH₂- |

| ~1.2-1.4 | m | 26H | -(CH₂)₁₃- |

| ~0.9 | t | 3H | -CH₃ |

Data Presentation: Predicted ¹³C NMR Spectral Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Ar-C (C-N) |

| ~129 | Ar-C (meta) |

| ~117 | Ar-C (para) |

| ~113 | Ar-C (ortho) |

| ~44 | N-CH₂ |

| ~32 | N-CH₂-CH₂ |

| ~29-30 | -(CH₂)₁₁- |

| ~27 | -CH₂-CH₂-CH₃ |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Data is acquired over a series of scans to improve the signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Data Presentation: Predicted Mass Spectrometry Fragmentation

The following table lists the predicted major ions in the electron ionization (EI) mass spectrum of this compound. The molecular weight of this compound is 317.55 g/mol .[1]

| m/z | Ion | Proposed Fragment |

| 317 | [M]⁺• | Molecular Ion |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage, loss of C₁₅H₃₁ radical |

| 93 | [C₆H₇N]⁺• | Aniline radical cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3][4] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

N-Hexadecylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hexadecylaniline, a long-chain N-alkylaniline, is an amphiphilic organic compound with significant potential in materials science and pharmaceutical applications. Its structure, comprising a hydrophilic aniline head and a long hydrophobic hexadecyl tail, imparts surfactant-like properties, making it a valuable component in the formulation of drug delivery systems. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and characterization of this compound. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to support its application in research and development.

Introduction and Historical Context

The history of aniline and its derivatives dates back to the 19th century, with significant contributions from chemists like Friedlieb Ferdinand Runge and Nikolay Zinin.[1] While the precise date and discoverer of this compound are not well-documented in readily available historical records, its development is a logical extension of the broader field of N-alkylation of anilines, a fundamental reaction in organic synthesis. The interest in long-chain N-alkylanilines, such as this compound, has grown with the advancement of material science and drug delivery, where the amphiphilic nature of these molecules can be exploited.[2][3]

Physicochemical Properties

This compound is a waxy solid at room temperature, with properties that are dictated by its dual hydrophilic-hydrophobic character. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 4439-42-3 | [2] |

| Molecular Formula | C₂₂H₃₉N | [2] |

| Molecular Weight | 317.55 g/mol | [2] |

| Melting Point | 33-36 °C | [2] |

| Boiling Point | 254-255 °C at 15 mmHg | [2] |

| Appearance | White to off-white crystalline solid or powder | |

| Solubility | Soluble in organic solvents like ethanol, toluene, and hexane. Insoluble in water. | [4] |

| XLogP3 | 9.7 |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the N-alkylation of aniline with a hexadecyl halide, typically 1-bromohexadecane, in the presence of a base.[2][5]

Reaction:

Aniline + 1-Bromohexadecane --(Base, Solvent, Heat)--> this compound + HBr

Detailed Experimental Protocol:

Materials:

-

Aniline (freshly distilled)

-

1-Bromohexadecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add aniline (5.0 g, 53.7 mmol) and anhydrous toluene (100 mL).

-

Add anhydrous potassium carbonate (11.1 g, 80.5 mmol) to the stirred solution.

-

Slowly add 1-bromohexadecane (16.4 g, 53.7 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane to hexane:ethyl acetate (98:2) as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

-

Dry the final product under vacuum.

Characterization

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic peaks for the N-H bond of the secondary amine, C-H bonds of the alkyl chain and the aromatic ring, and C=C bonds of the aromatic ring.

-

N-H stretch: A single, weak to medium band around 3400-3300 cm⁻¹.

-

C-H stretch (aliphatic): Strong bands in the 2960-2850 cm⁻¹ region.

-

C-H stretch (aromatic): Weaker bands above 3000 cm⁻¹.

-

C=C stretch (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-N stretch (aromatic): A band in the 1340-1265 cm⁻¹ region.

3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected chemical shifts (δ) in CDCl₃ are as follows:

-

δ 7.20-7.30 (m, 2H): Aromatic protons ortho to the -NH group.

-

δ 6.65-6.75 (m, 3H): Aromatic protons meta and para to the -NH group.

-

δ 3.50-3.60 (br s, 1H): N-H proton.

-

δ 3.10 (t, J = 7.2 Hz, 2H): -NH-CH₂ -CH₂- protons.

-

δ 1.60 (p, J = 7.2 Hz, 2H): -NH-CH₂-CH₂ - protons.

-

δ 1.20-1.40 (m, 26H): -(CH₂)₁₃- protons of the hexadecyl chain.

-

δ 0.88 (t, J = 6.8 Hz, 3H): Terminal -CH₃ protons.

3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the hexadecyl chain.

-

δ 148.5: Aromatic carbon attached to the nitrogen.

-

δ 129.3: Aromatic C-H carbons.

-

δ 117.2: Aromatic C-H carbons.

-

δ 112.8: Aromatic C-H carbons.

-

δ 44.1: -NH-CH₂ - carbon.

-

δ 31.9 - 22.7: Carbons of the hexadecyl chain.

-

δ 14.1: Terminal -CH₃ carbon.

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 317. The fragmentation pattern will be characterized by the loss of alkyl fragments from the hexadecyl chain.

Applications in Drug Development

The amphiphilic nature of this compound makes it a valuable excipient in drug formulations, particularly for enhancing the solubility and delivery of hydrophobic drugs.[2][3]

Surfactant and Solubilizing Agent

This compound can act as a surfactant, reducing the surface tension between different phases. This property is crucial for creating stable emulsions and microemulsions for drug delivery. By forming micelles in aqueous solutions, it can encapsulate poorly water-soluble drugs, thereby increasing their apparent solubility and bioavailability.

Component of Liposomes and Nanoparticles

Liposomes and nanoparticles are effective drug delivery vehicles.[6][7] The long hydrophobic tail of this compound can be incorporated into the lipid bilayer of liposomes or the matrix of nanoparticles. This incorporation can modulate the fluidity and permeability of the carrier, potentially leading to controlled drug release.

Mechanism of Action in Drug Delivery

The primary mechanism by which this compound facilitates drug delivery is through its interaction with and disruption of biological membranes.[8][9] Its amphiphilic structure allows it to insert into the lipid bilayer of cell membranes.

Caption: Mechanism of this compound in drug delivery.

This interaction can lead to a localized increase in membrane fluidity or the formation of transient pores, thereby facilitating the passage of the encapsulated drug across the cell membrane and into the cytoplasm where it can reach its therapeutic target.

Conclusion

This compound is a versatile amphiphilic molecule with significant promise in pharmaceutical sciences. Its well-defined physicochemical properties and straightforward synthesis make it an attractive component for the development of advanced drug delivery systems. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the potential of this compound in their applications. Further research into its specific biological interactions and optimization of its use in various formulations will continue to expand its utility in medicine and beyond.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The Role of Cationic Group Structure in Membrane Binding and Disruption by Amphiphilic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0327875A1 - Process for the preparation of N-alkyl aniline - Google Patents [patents.google.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. youtube.com [youtube.com]

- 8. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Hexadecylaniline from Aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-hexadecylaniline from aniline via two common and effective methods: direct N-alkylation and reductive amination. The information is intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a secondary amine featuring a long alkyl chain attached to an aniline core. This structure imparts amphiphilic properties, making it a valuable intermediate in the synthesis of various organic molecules, including surfactants, dyes, and pharmaceutical compounds. The long hexadecyl chain can enhance lipophilicity, which is a desirable characteristic in drug design and materials science for improving solubility and membrane interactions. This document outlines two reliable methods for its synthesis from readily available starting materials.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented:

-

Direct N-Alkylation: This method involves the reaction of aniline with a 1-haloalkane, such as 1-bromohexadecane, in the presence of a base. It is a straightforward approach for forming the C-N bond.

-

Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from aniline and hexadecanal, which is then reduced in situ to the desired secondary amine. This method is known for its efficiency and good yields.

The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Method 1: Direct N-Alkylation of Aniline with 1-Bromohexadecane

This protocol describes the synthesis of this compound via a direct nucleophilic substitution reaction between aniline and 1-bromohexadecane.

Experimental Workflow

Caption: Workflow for the direct N-alkylation of aniline.

Experimental Protocol

Materials:

-

Aniline

-

1-Bromohexadecane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq), 1-bromohexadecane (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a suitable amount of N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| Aniline | 93.13 | 1.0 |

| 1-Bromohexadecane | 305.34 | 1.2 |

| Potassium Carbonate | 138.21 | 2.0 |

| This compound | 317.56 | - |

| Typical Yield | - | 70-85% |

Method 2: Reductive Amination of Aniline with Hexadecanal

This protocol details the one-pot synthesis of this compound through the reductive amination of aniline with hexadecanal using sodium triacetoxyborohydride as the reducing agent.

Experimental Workflow

Caption: Workflow for the reductive amination of aniline.

Experimental Protocol

Materials:

-

Aniline

-

Hexadecanal

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 eq) and hexadecanal (1.1 eq) in dichloromethane.

-

To this solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| Aniline | 93.13 | 1.0 |

| Hexadecanal | 240.42 | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 |

| This compound | 317.56 | - |

| Typical Yield | - | 75-90% |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

N-H Stretch: A single, weak to medium band in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine.[1]

-

C-H Stretch (Aliphatic): Strong absorptions around 2920-2850 cm⁻¹ due to the C-H stretching of the long alkyl chain.

-

C-N Stretch (Aromatic): A band in the region of 1335-1250 cm⁻¹.[1]

-

Aromatic C-H Bending: Bands corresponding to the substitution pattern on the aromatic ring.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would typically exhibit the following signals:

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm.

-

N-H Proton: A broad singlet that can appear over a wide range and is exchangeable with D₂O.

-

-CH₂- attached to Nitrogen: A triplet around 3.1 ppm.

-

Alkyl Chain Protons (-CH₂-)n: A broad multiplet around 1.2-1.6 ppm.

-

Terminal Methyl Group (-CH₃): A triplet around 0.9 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show:

-

Aromatic Carbons: Signals in the region of 110-150 ppm.

-

-CH₂- attached to Nitrogen: A signal around 44 ppm.

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (14-32 ppm).

-

Terminal Methyl Carbon: A signal around 14 ppm.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Aniline is toxic and can be absorbed through the skin. Handle with care.

-

1-Bromohexadecane and hexadecanal are irritants. Avoid contact with skin and eyes.

-

Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Handle in a dry environment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use with appropriate containment.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Both direct N-alkylation and reductive amination are robust and reliable methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher and the available resources. The provided protocols, along with the characterization data, should serve as a comprehensive guide for the successful synthesis and identification of the target compound.

References

Application Notes and Protocols for Gold Nanoparticle Synthesis Using N-hexadecylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of hydrophobized gold nanoparticles (AuNPs) using N-hexadecylaniline. This method offers a straightforward, one-step approach to producing AuNPs of controllable size directly in an organic phase, making them suitable for applications requiring nanoparticle dispersion in non-aqueous media, a common scenario in drug delivery and advanced materials development.

This compound serves a dual role in this synthesis, acting as both a reducing agent for the gold precursor and a capping agent for the resulting nanoparticles. This bifunctionality simplifies the synthesis process and imparts hydrophobic properties to the AuNPs, facilitating their transfer into an organic solvent. The size of the synthesized nanoparticles can be readily controlled by adjusting the molar ratio of the chloroaurate ions to this compound.

Experimental Protocols

Materials

-

Chloroauric acid (HAuCl₄)

-

This compound (HDA)

-

Chloroform (CHCl₃)

-

Deionized water

Equipment

-

Glass vials

-

Magnetic stirrer and stir bars

-

Pipettes

-

Transmission Electron Microscope (TEM) for characterization

-

UV-Vis Spectrophotometer for characterization

Synthesis of Hydrophobized Gold Nanoparticles

This protocol is adapted from a one-step synthesis method at a liquid-liquid interface.[1]

-

Preparation of Aqueous Chloroauric Acid Solution: Prepare an aqueous solution of chloroauric acid (HAuCl₄) at the desired concentration (e.g., 10⁻³ M).

-